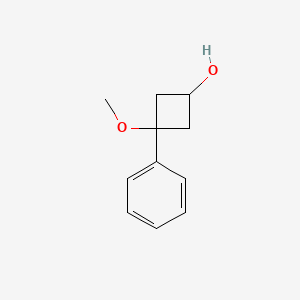
3-Methoxy-3-phenylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-3-phenylcyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutanol derivative, characterized by a methoxy group and a phenyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-phenylcyclobutan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methoxycyclobutanone under anhydrous conditions can yield the desired product. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-Methoxy-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction can produce various alcohols.
科学的研究の応用
3-Methoxy-3-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and physiological processes .
類似化合物との比較
Similar Compounds
3-Phenylcyclobutan-1-ol: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-3-methyl-1-butanol: Similar in structure but with a different carbon backbone, resulting in distinct applications and reactivity.
Uniqueness
3-Methoxy-3-phenylcyclobutan-1-ol is unique due to the presence of both a methoxy group and a phenyl group on the cyclobutane ring. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-methoxy-3-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
InChIキー |
OLMYTVWWVKUSGD-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(C1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


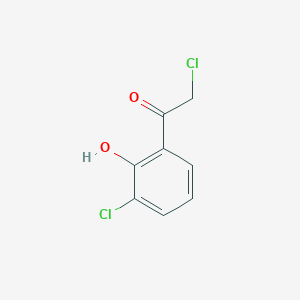
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
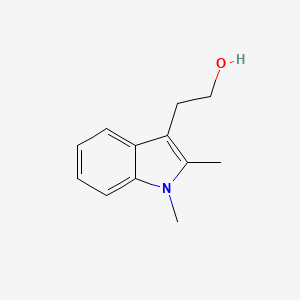
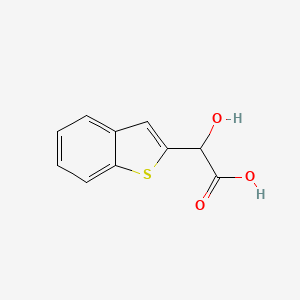
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
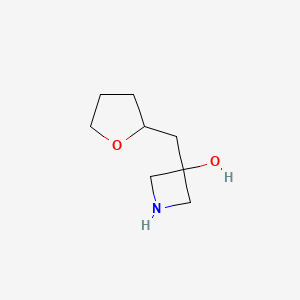
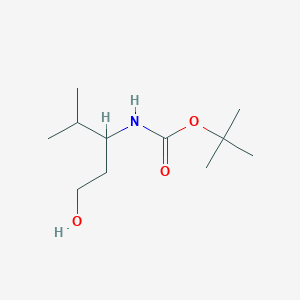
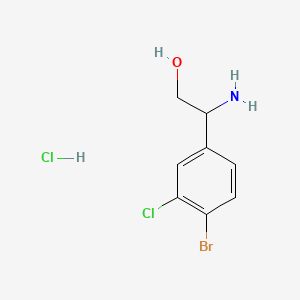

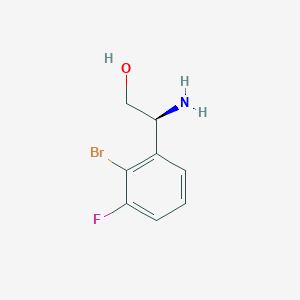
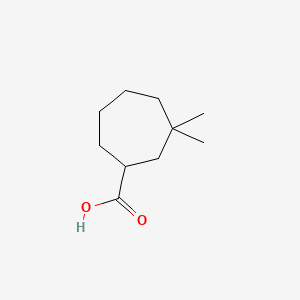
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
